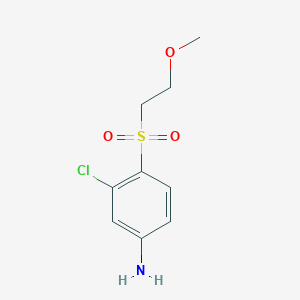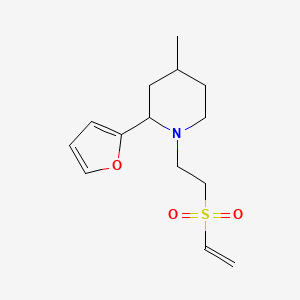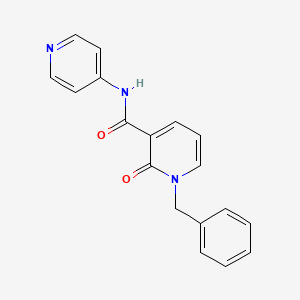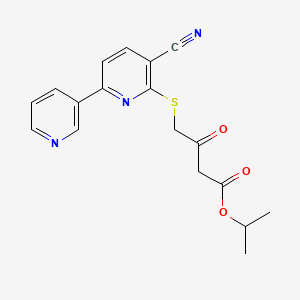![molecular formula C12H13N3O2 B2492476 1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole CAS No. 2411313-24-9](/img/structure/B2492476.png)
1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. This compound is also known as MTR and has a molecular formula of C11H12N2O2.
Mechanism of Action
The mechanism of action of MTR is not fully understood, but it is believed to inhibit the growth of microorganisms and cancer cells by disrupting their DNA synthesis. MTR has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
MTR has been shown to have minimal toxicity in animal studies. It has been found to have low cytotoxicity and genotoxicity, making it a promising compound for further research. MTR has also been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MTR in lab experiments is its low toxicity, which makes it a safe compound to handle. Additionally, MTR has been shown to have a high purity and stability, which is important for reproducibility in experiments. However, one limitation of using MTR is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on MTR. One direction is to further investigate its potential applications in drug discovery, particularly in the development of antifungal and antibacterial agents. Another direction is to study its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of MTR and its binding properties with metal ions.
Conclusion
In conclusion, 1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole is a promising compound with potential applications in various scientific fields. Its low toxicity, high purity, and stability make it a safe and reliable compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and disease treatment.
Synthesis Methods
The synthesis of MTR involves the reaction of 4-(oxiran-2-ylmethoxy)benzonitrile with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole. This synthesis method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
MTR has been extensively researched for its potential applications in various scientific fields. It has been studied for its antifungal, antibacterial, and antitumor properties. MTR has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, MTR has been used as a precursor for the synthesis of other compounds with potential applications in drug discovery.
properties
IUPAC Name |
1-methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-12(13-8-14-15)9-2-4-10(5-3-9)16-6-11-7-17-11/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAZHXZATFACJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)
![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)